cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a 3-chlorophenyl-2-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a Michael addition reaction with malonic acid in the presence of a base to form the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and reaction times of 2 to 24 hours.
Chemical Reactions Analysis
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.
Scientific Research Applications
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
trans-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the configuration of the cyclohexane ring.
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMXSVOJDRHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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